molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1528961
Key on ui cas rn: 1021019-03-3
M. Wt: 198.02 g/mol
InChI Key: MJUSCWWLVUDRHT-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine. A suspension of [1,2,4]triazolo[1,5-a]pyridin-2-amine (0.500 g, 3.73 mmol, obtained from pyridin-2-amine following an analogous procedure as the one described for 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) in 48% HBr (5 mL) was cooled to 0° C. and slowly treated with a solution of sodium nitrite (0.386 g, 5.59 mmol) in water (2 mL) resulting in a dark brown suspension with brown gas evolution. The mixture was stirred for 1 h. A dark purple solution of copper(I) bromide (0.642 g, 4.47 mmol) in 48% HBr (2 mL) was added and the reaction mixture was stirred overnight at room temperature. The purple suspension was poured into water (15 mL) and the resulting yellow-orange suspension was collected and dried to give an orange solid which was further purified by column chromatography (eluting with 100% dicholomethane) to afford 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (0.455 g, 61% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.96 (dt, 1H), 7.81-7.91 (m, 1H), 7.68-7.79 (m, 1H), 7.27 (td, J=1.37, 6.93 Hz, 1H); MS (ESI) m/z 197.9 [M]+and 200.1 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.386 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
0.642 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]2[N:8]=[C:9](N)[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:16]>O.[Cu]Br>[Br:16][C:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][N:7]2[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)N
Step Two
Name
Quantity
0.386 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
0.642 g
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a dark brown suspension with brown gas evolution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting yellow-orange suspension was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give an orange solid which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (eluting with 100% dicholomethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.455 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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